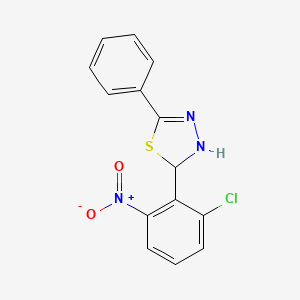
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a phenyl group and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-nitrobenzohydrazide with phenyl isothiocyanate under reflux conditions in a suitable solvent such as ethanol. The reaction mixture is then heated to promote cyclization, forming the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 2-(2-amino-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
Substitution: 2-(2-substituted-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity: It inhibits tubulin polymerization, thereby arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-nitrophenyl)-methanamine hydrochloride
- 3-((2-chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
Uniqueness
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring system is particularly noteworthy for its stability and versatility in various chemical transformations.
Properties
IUPAC Name |
2-(2-chloro-6-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-7-4-8-11(18(19)20)12(10)14-17-16-13(21-14)9-5-2-1-3-6-9/h1-8,14,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSYUJAIGANTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














